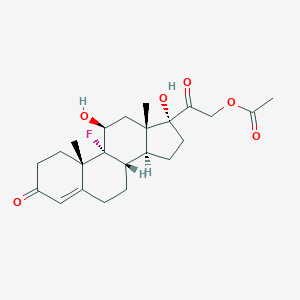

Fludrocortisone Acetate

Description

This compound is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and has 3 approved and 9 investigational indications.

See also: Fludrocortisone (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHXTATXSMDSB-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023062 | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-36-3 | |

| Record name | Fludrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludrocortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludrocortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fludrocortisone Acetate and the Mineralocorticoid Receptor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid, is a potent agonist of the mineralocorticoid receptor (MR). Its high mineralocorticoid activity, coupled with some glucocorticoid effects, makes it a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease and salt-losing adrenogenital syndrome. This technical guide provides an in-depth exploration of the molecular mechanisms through which fludrocortisone acetate exerts its physiological effects by activating mineralocorticoid receptors. The document details the signaling pathways, presents quantitative data on receptor binding and gene expression, and provides comprehensive experimental protocols for key assays used to investigate these interactions.

Core Mechanism of Action: Genomic Pathway

The primary mechanism of action of fludrocortisone is genomic, involving the modulation of gene expression in target tissues, most notably the distal nephron of the kidney.[1]

-

Cellular Entry and Receptor Binding: As a lipophilic steroid, this compound readily diffuses across the cell membrane into the cytoplasm. Here, it binds to the mineralocorticoid receptor, which resides in an inactive state within a multiprotein complex including heat shock proteins (HSPs).[2]

-

Receptor Activation and Nuclear Translocation: Upon binding of fludrocortisone, the MR undergoes a conformational change, leading to the dissociation of the HSPs. This activation unmasks a nuclear localization signal, facilitating the translocation of the fludrocortisone-MR complex into the nucleus.[1]

-

DNA Binding and Transcriptional Regulation: Inside the nucleus, the activated receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the rate of transcription of these genes by RNA polymerase II.[2]

Key Downstream Targets and Physiological Consequences

The transcriptional regulation by the fludrocortisone-MR complex leads to changes in the expression of several key proteins involved in electrolyte and water balance:

-

Epithelial Sodium Channel (ENaC): Fludrocortisone upregulates the expression and activity of ENaC, located on the apical membrane of principal cells in the distal nephron. This leads to increased reabsorption of sodium ions from the tubular fluid into the cells.[1][3]

-

Sodium-Potassium ATPase (Na+/K+-ATPase): The expression of the Na+/K+-ATPase, situated on the basolateral membrane, is also increased. This pump actively transports sodium out of the cell into the bloodstream and potassium into the cell, maintaining the electrochemical gradient for continued sodium reabsorption.[1][4]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Fludrocortisone rapidly induces the transcription of SGK1, a serine/threonine kinase. SGK1, in turn, phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. By inhibiting Nedd4-2, SGK1 prevents the ubiquitination and subsequent degradation of ENaC, thereby increasing the density of active channels at the cell surface.[1]

-

Renal Outer Medullary Potassium Channel (ROMK): The expression of ROMK is also influenced, contributing to the secretion of potassium into the tubular fluid.[1]

The net effect of these changes is the retention of sodium and water, leading to an expansion of extracellular fluid volume and an increase in blood pressure, along with the excretion of potassium.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of corticosteroids with mineralocorticoid and glucocorticoid receptors, and their effects on target gene expression. It is important to note that while fludrocortisone is a potent mineralocorticoid, specific binding affinity (Kd) and EC50 values are not consistently reported in the public domain. The data for aldosterone (B195564) and cortisol are provided for comparative context.

Table 1: Receptor Binding and Functional Potency

| Ligand | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA) | Functional Potency (EC50) | Notes |

| Aldosterone | Mineralocorticoid Receptor | ~0.5 nM[2] | 100 | 0.7 nM[6] | High affinity and potency for MR. |

| Cortisol | Mineralocorticoid Receptor | ~0.5 nM[2] | 100 | 3.5 nM[6] | High affinity but lower potency than aldosterone for MR. |

| Fludrocortisone | Mineralocorticoid Receptor | Not consistently reported | High | Not consistently reported | Considered a potent MR agonist. |

| Dexamethasone | Glucocorticoid Receptor | - | 100 | - | Reference compound for GR binding. |

Table 2: Effects on Target Gene Expression

| Steroid Hormone | Target Gene | Tissue/Model | Fold Change in mRNA Expression | Reference |

| Aldosterone | γ-ENaC | Rat Hypothalamus | Significant increase | [3][7] |

| Aldosterone | β-ENaC | Mouse Colon | Significant up-regulation | [8] |

| Aldosterone | γ-ENaC | Mouse Colon | Significant up-regulation | [8] |

| Dexamethasone | α-ENaC | Rat Kidney | 2.26 ± 0.04-fold increase | [1] |

| Dexamethasone | β-ENaC | Bovine Mammary Epithelium | Significant increase | [9] |

| Dexamethasone | γ-ENaC | Bovine Mammary Epithelium | Significant increase | [9] |

| Aldosterone | Na+/K+-ATPase β1-subunit | Rat Alveolar Type 2 Cells | Increased | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine the binding affinity (Kd) of fludrocortisone for the mineralocorticoid receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Cell line expressing human mineralocorticoid receptor (e.g., HEK293-hMR)

-

Radioligand: [³H]-Aldosterone

-

Unlabeled Ligands: this compound, unlabeled aldosterone (for determining non-specific binding)

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Wash Buffer: Ice-cold binding buffer

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hMR cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

For total binding, add only the radioligand.

-

For non-specific binding, add a high concentration of unlabeled aldosterone in addition to the radioligand.

-

Add a fixed concentration of [³H]-Aldosterone to all wells.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the fludrocortisone concentration.

-

Determine the IC50 value (concentration of fludrocortisone that inhibits 50% of specific [³H]-Aldosterone binding).

-

Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for MR Activation

Objective: To quantify the functional activation of the mineralocorticoid receptor by fludrocortisone and determine its EC50 value.

Materials:

-

Mammalian cell line (e.g., HEK293T or U2OS)

-

Expression plasmid for human mineralocorticoid receptor (e.g., pCMV-hMR)

-

Reporter plasmid containing a mineralocorticoid response element (MRE) driving a luciferase gene (e.g., pGL4-MRE-luc2)

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Dual-luciferase reporter assay system

Methodology:

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the hMR expression plasmid, the MRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow cells to recover and express the plasmids for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the transfected wells with the medium containing different concentrations of fludrocortisone or vehicle control.

-

Incubate the cells for an optimal time period (e.g., 18-24 hours) to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Transfer the cell lysates to a luminometer plate.

-

Add the luciferase assay substrate and measure the firefly luciferase activity.

-

Add the Stop & Glo reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the fludrocortisone concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]

-

Whole-Cell Patch-Clamp Electrophysiology for ENaC Activity

Objective: To measure the effect of fludrocortisone on the activity of the epithelial sodium channel (ENaC) in a suitable epithelial cell line.

Materials:

-

Epithelial cell line expressing ENaC (e.g., mpkCCD cells)

-

This compound

-

Amiloride (B1667095) (ENaC blocker)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular (pipette) solution (e.g., containing KCl, NaCl, MgCl₂, HEPES, EGTA, ATP)

Methodology:

-

Cell Preparation and Treatment:

-

Culture the epithelial cells on glass coverslips.

-

Treat the cells with this compound or vehicle control for a specified duration to induce changes in ENaC expression and activity.

-

-

Patch-Clamp Recording:

-

Place a coverslip with the treated cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull a patch pipette from a borosilicate glass capillary and fill it with the intracellular solution.

-

Under microscopic guidance, approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Record the whole-cell currents.

-

-

Measurement of Amiloride-Sensitive Current:

-

Apply a voltage protocol (e.g., voltage ramps or steps) to elicit membrane currents.

-

Perfuse the cell with a solution containing amiloride to block ENaC-mediated currents.

-

The difference in the current before and after amiloride application represents the amiloride-sensitive current, which is a measure of ENaC activity.

-

-

Data Analysis:

-

Measure the amplitude of the amiloride-sensitive current (I_amiloride).

-

Calculate the current density by dividing the current amplitude by the cell capacitance.

-

Compare the amiloride-sensitive current density between fludrocortisone-treated and control cells to determine the effect of the compound on ENaC activity.

-

Conclusion

This compound exerts its potent mineralocorticoid effects through a well-defined genomic mechanism involving the activation of the mineralocorticoid receptor and the subsequent transcriptional regulation of key genes involved in sodium and potassium transport. The resulting increase in the activity of ENaC and Na+/K+-ATPase in the distal nephron leads to sodium and water retention and potassium excretion, thereby regulating blood pressure and electrolyte homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding, functional activity, and downstream effects of fludrocortisone and other mineralocorticoid receptor modulators, facilitating further research and drug development in this critical area of endocrinology and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoids modulate renal glucocorticoid receptors and Na-K ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldosterone Mediated Regulation of Epithelial Sodium Channel (ENaC) Subunits in the Rat Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldosterone responsiveness of the epithelial sodium channel (ENaC) in colon is increased in a mouse model for Liddle's syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoids stimulate ENaC upregulation in bovine mammary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldosterone regulates Na,K-ATPase and increases lung edema clearance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Fludrocortisone Acetate: A Comprehensive Technical Guide on its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone acetate (B1210297) is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1][2] It is structurally a fluorinated derivative of hydrocortisone.[3] This technical guide provides an in-depth overview of the chemical structure and a detailed pathway for the synthesis of Fludrocortisone Acetate, focusing on a chemo-biotechnological route starting from progesterone. This guide is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Chemical Structure of this compound

This compound is chemically designated as 9-fluoro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate.[1] The introduction of a fluorine atom at the 9α position significantly enhances its mineralocorticoid activity compared to its parent compound, hydrocortisone. The acetate group at the C21 position improves its absorption and bioavailability.

Key Structural Features:

-

Steroid Backbone: A pregn-4-ene-3,20-dione core structure.

-

Hydroxyl Groups: Hydroxyl groups at the 11β and 17α positions.

-

Fluorine Atom: A fluorine atom at the 9α position, which is crucial for its high mineralocorticoid potency.

-

Acetate Group: An acetate ester at the 21-hydroxyl group.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₃₁FO₆[4] |

| Molecular Weight | 422.49 g/mol [4] |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| CAS Number | 514-36-3[4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Practically insoluble in water, soluble in ethanol (B145695) and chloroform. |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process that combines a key microbial biotransformation with subsequent chemical modifications. A common and efficient pathway starts from the readily available steroid precursor, progesterone.

The overall synthesis can be divided into the following key stages:

-

Microbial 11α-Hydroxylation of Progesterone: This crucial step introduces the necessary hydroxyl group at the C11 position with high stereoselectivity.

-

Chemical Transformations to form 9β,11β-Epoxy Intermediate: A series of chemical reactions to convert 11α-hydroxyprogesterone into a key epoxy intermediate.

-

Fluorination and Acetylation: The final steps to introduce the 9α-fluorine atom and the 21-acetate group.

References

Fludrocortisone Acetate: A Technical Guide to Glucocorticoid and Mineralocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) acetate (B1210297) is a synthetic corticosteroid characterized by potent mineralocorticoid activity and moderate glucocorticoid effects. This dual activity makes it a subject of significant interest in research and clinical settings for its role in regulating electrolyte balance and inflammation. This technical guide provides an in-depth analysis of the binding affinity of fludrocortisone acetate for glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), complete with detailed experimental protocols and signaling pathway visualizations to support advanced research and drug development.

Quantitative Data Summary: Receptor Binding Affinity

While precise Ki or IC50 values for this compound from direct competitive binding assays are not consistently reported in publicly available literature, its relative potency compared to endogenous corticosteroids provides a strong indication of its receptor affinity. Fludrocortisone, the active form of this compound, demonstrates a markedly higher affinity for the mineralocorticoid receptor.

| Compound | Receptor | Relative Binding Affinity/Potency | Reference |

| Fludrocortisone | Mineralocorticoid Receptor (MR) | 200-400 times that of cortisol | |

| 250-800 times that of cortisol | [1] | ||

| Fludrocortisone | Glucocorticoid Receptor (GR) | 5-10 times that of cortisol |

Note: this compound is a prodrug that is rapidly hydrolyzed to its active form, fludrocortisone, in vivo. The binding affinities listed are for fludrocortisone.

Experimental Protocols

The following are detailed methodologies for conducting in vitro competitive radioligand binding assays to determine the binding affinity of a test compound like fludrocortisone for glucocorticoid and mineralocorticoid receptors.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human glucocorticoid receptor.

Materials:

-

Receptor Source: Human recombinant GR or cytosolic extracts from cells overexpressing GR (e.g., A549 cells).

-

Radioligand: [³H]-Dexamethasone (a potent synthetic glucocorticoid).

-

Non-specific Binding Control: High concentration of unlabeled dexamethasone (B1670325).

-

Test Compound: this compound (or fludrocortisone).

-

Assay Buffer: Tris-HCl buffer with additives such as molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen cell line.

-

Assay Setup: In a multi-well plate, combine the GR preparation with a fixed concentration of [³H]-dexamethasone.

-

Competition: Add varying concentrations of the unlabeled test compound (fludrocortisone) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled dexamethasone (non-specific binding).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging, or by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human mineralocorticoid receptor.

Materials:

-

Receptor Source: Human recombinant MR or cytosolic extracts from cells overexpressing MR (e.g., HEK293 cells transfected with MR).

-

Radioligand: [³H]-Aldosterone (the primary endogenous mineralocorticoid).

-

Non-specific Binding Control: High concentration of unlabeled aldosterone.

-

Test Compound: this compound (or fludrocortisone).

-

Assay Buffer: Tris-HCl buffer, similar to the GR assay buffer.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the MR from the chosen cell line.

-

Assay Setup: In a multi-well plate, combine the MR preparation with a fixed concentration of [³H]-aldosterone.

-

Competition: Add varying concentrations of the unlabeled test compound (fludrocortisone). Include controls for total and non-specific binding as described for the GR assay.

-

Incubation: Incubate the plate at 4°C to allow the binding to reach equilibrium.

-

Separation: Separate bound and free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction.

-

Data Analysis: Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound, as a corticosteroid, initiates its effects by binding to intracellular receptors, which then act as ligand-activated transcription factors.

Caption: Mineralocorticoid Receptor (MR) signaling pathway.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

References

An In-depth Technical Guide to the In Vivo Pharmacodynamics of Fludrocortisone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid with potent mineralocorticoid activity. This document details its mechanism of action, its effects on key physiological parameters, and the experimental methodologies used to evaluate its pharmacodynamic profile.

Core Mechanism of Action

Fludrocortisone acetate is a prodrug that is rapidly hydrolyzed in vivo to its active form, fludrocortisone.[1] Its primary mechanism of action is mediated through agonism of the mineralocorticoid receptor (MR), a nuclear receptor with a high affinity for aldosterone.[2][3] Fludrocortisone's mineralocorticoid potency is estimated to be over 100 times that of hydrocortisone.[4] While it also possesses glucocorticoid activity, its clinical effects are predominantly due to its mineralocorticoid properties.[4]

The binding of fludrocortisone to the cytoplasmic MR induces a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated receptor-ligand complex into the nucleus.[5] Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes.[1][2]

A key target of this transcriptional regulation is the serum and glucocorticoid-regulated kinase 1 (SGK1).[6] Increased expression of SGK1 leads to the phosphorylation and inhibition of the ubiquitin-protein ligase Nedd4-2.[2] Nedd4-2 normally targets the epithelial sodium channel (ENaC) for degradation. By inhibiting Nedd4-2, fludrocortisone increases the density of ENaC at the apical membrane of epithelial cells in the distal nephron and collecting ducts of the kidney.[2][4] This leads to increased reabsorption of sodium ions (Na+) and water from the tubular fluid into the plasma.[5][7]

Simultaneously, fludrocortisone promotes the expression of the basolateral Na+/K+-ATPase pump, which actively transports sodium out of the cell and potassium into the cell, maintaining the electrochemical gradient for continued sodium reabsorption.[4] It also increases the expression of the Renal Outer Medullary Potassium Channel (ROMK), facilitating potassium (K+) secretion into the urine.[2]

The net effect of these actions is sodium and water retention, expansion of extracellular fluid volume, and increased urinary excretion of potassium and hydrogen ions.[5][7] These physiological changes lead to an increase in blood pressure.[5]

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the genomic signaling pathway of fludrocortisone in a principal cell of the renal collecting duct.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glucocorticoids with or without fludrocortisone in septic shock: a narrative review from a biochemical and molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

Fludrocortisone Acetate: A Technical Guide to a Potent Aldosterone Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid, serves as a potent synthetic analog of the endogenous mineralocorticoid, aldosterone (B195564).[1] Its primary therapeutic application lies in the management of conditions characterized by adrenocortical insufficiency, such as Addison's disease and certain forms of congenital adrenal hyperplasia, where it rectifies electrolyte and water balance.[2][3] Structurally, fludrocortisone is a fluorinated derivative of cortisol, a modification that significantly amplifies its mineralocorticoid activity.[4] This technical guide provides an in-depth exploration of fludrocortisone acetate, focusing on its mechanism of action, comparative pharmacology with aldosterone, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic profile.

Mechanism of Action: Mimicking Aldosterone at the Mineralocorticoid Receptor

This compound exerts its physiological effects primarily by acting as a potent agonist at the mineralocorticoid receptor (MR).[4] As a prodrug, this compound is hydrolyzed to its active form, fludrocortisone, in the liver.[2] Being highly lipid-soluble, fludrocortisone readily diffuses across cell membranes and binds to the cytoplasmic MR.[2] This binding event triggers a conformational change in the receptor, leading to its dissociation from a multiprotein complex and subsequent translocation into the nucleus.

Within the nucleus, the fludrocortisone-MR complex functions as a ligand-dependent transcription factor. It binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This interaction initiates the transcription of genes that regulate ion and water transport, most notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidney. The ultimate physiological consequences are increased sodium reabsorption, and increased potassium and hydrogen ion excretion.[3]

Comparative Pharmacology: this compound vs. Aldosterone

While both fludrocortisone and aldosterone act on the mineralocorticoid receptor to produce similar physiological effects, there are key differences in their potency and receptor selectivity.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. Competitive binding assays are employed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound, which are inversely proportional to its binding affinity. While direct side-by-side comparisons in a single study are limited in the publicly available literature, the data consistently indicates that aldosterone possesses a high affinity for the mineralocorticoid receptor.[5][6] Fludrocortisone also demonstrates high affinity for the MR.[7] Both aldosterone and glucocorticoids like cortisol can bind to the MR with high affinity.[5][6]

| Ligand | Receptor | Binding Affinity (Ki/IC50) | Species | Reference |

| Aldosterone | Mineralocorticoid Receptor | High Affinity (~0.5 nM Kd) | Rat | [5][6] |

| Corticosterone | Mineralocorticoid Receptor | High Affinity (~0.5 nM Kd) | Rat | [5] |

| Dexamethasone | Glucocorticoid Receptor | High Affinity | Rat | [6] |

| Cortisol | Glucocorticoid Receptor | Higher Kd than Dexamethasone | Human | [8] |

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Kd (dissociation constant) is a measure of binding affinity.

Potency

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) in a functional assay, such as a transactivation assay. These assays measure the ability of a compound to activate a reporter gene under the control of a hormone-responsive promoter. Fludrocortisone is recognized as a highly potent mineralocorticoid.[2]

| Ligand | Assay Type | Potency (EC50) | Reference |

| Aldosterone | Transactivation Assay | ~0.5 nM | [5][9] |

| Corticosterone | Transactivation Assay | ~10 nM | [5][9] |

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its therapeutic application.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Low (extensive first-pass metabolism) | [10] |

| Tmax (Time to peak concentration) | 0.5 - 2 hours | [2] |

| Cmax (Peak plasma concentration) | 0.19 ± 0.11 µg/L (after 50 µg oral dose in septic shock patients) | [11] |

| Distribution | ||

| Protein Binding | 70-80% (primarily to albumin) | [3][10] |

| Volume of Distribution (Vd) | 80 - 85 L | [2] |

| Metabolism | ||

| Site | Primarily hepatic | [10] |

| Major Enzymes | Cytochrome P450 system (CYP3A4) | [10] |

| Excretion | ||

| Route | Primarily renal | [2] |

| Elimination Half-life | 1.35 hours (plasma); 18-36 hours (biological) | [2][11] |

Note: Pharmacokinetic parameters can vary depending on the patient population and clinical condition.

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (e.g., fludrocortisone) to the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the mineralocorticoid receptor.

-

Radioligand: [3H]-Aldosterone.

-

Test Compound: this compound or other unlabeled competitors.

-

Assay Buffer: e.g., Tris-HCl buffer with additives.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

A fixed concentration of [3H]-Aldosterone.

-

Increasing concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of unlabeled aldosterone for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional activation of the mineralocorticoid receptor by a test compound.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) that does not endogenously express high levels of MR.

-

Expression Plasmids:

-

A plasmid encoding the full-length human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple mineralocorticoid response elements (MREs).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: this compound or other potential agonists/antagonists.

-

Luciferase Assay Reagents.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the MR expression plasmid, the MRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Cell Plating: After transfection, seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (or vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the test compound concentration. Determine the EC50 value from the resulting dose-response curve.[12]

In Vivo Assessment of Mineralocorticoid Activity in Adrenalectomized Rats

This protocol details an in vivo model to assess the mineralocorticoid activity of a test compound by measuring its effects on urinary electrolyte excretion in rats lacking endogenous adrenal steroids.[13][14]

Materials:

-

Animals: Male adrenalectomized rats.

-

Test Compound: this compound or other mineralocorticoid agonists.

-

Vehicle Control.

-

Metabolic Cages.

-

Urine Collection Tubes.

-

Flame Photometer or Ion-Selective Electrodes for electrolyte analysis.

Procedure:

-

Animal Acclimatization: House the adrenalectomized rats in individual metabolic cages and allow them to acclimatize. Provide them with a sodium-deficient diet and saline to drink to maintain electrolyte balance.

-

Baseline Urine Collection: Collect urine over a defined period (e.g., 24 hours) to establish baseline electrolyte excretion levels.

-

Compound Administration: Administer the test compound or vehicle control to the rats via a suitable route (e.g., subcutaneous injection or oral gavage).

-

Post-Treatment Urine Collection: Collect urine for a specified period following compound administration.

-

Urine Analysis: Measure the volume of urine collected and determine the concentrations of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total amount of Na+ and K+ excreted during the collection period. Compare the electrolyte excretion in the treated group to the vehicle control group. A decrease in Na+ excretion and an increase in K+ excretion are indicative of mineralocorticoid activity.[13][14]

Visualizations

Signaling Pathway of this compound

Caption: Genomic signaling pathway of this compound via the mineralocorticoid receptor.

Experimental Workflow for Characterizing a Synthetic Steroid Analog

Caption: A generalized experimental workflow for the characterization of a synthetic steroid analog.

Conclusion

This compound is a well-characterized and potent synthetic analog of aldosterone, with a clear mechanism of action centered on the activation of the mineralocorticoid receptor. Its high potency and favorable pharmacokinetic profile have established it as a cornerstone in the management of adrenal insufficiency. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and the development of novel mineralocorticoid receptor modulators. A thorough understanding of its comparative pharmacology, signaling pathways, and in vivo effects is essential for researchers and drug development professionals working in the field of steroid endocrinology and related therapeutic areas.

References

- 1. Apparent mineralocorticoid excess, pseudohypoaldosteronism, and urinary electrolyte excretion: toward a redefinition of mineralocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regulation of aldosterone secretion by mineralocorticoid receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mineralo- and glucocorticoid effects on renal excretion of electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual Mechanisms of Fludrocortisone Acetate: A Technical Guide to Its Genomic and Non-Genomic Effects

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Potent Synthetic Corticosteroid for Researchers, Scientists, and Drug Development Professionals.

Fludrocortisone (B194907) Acetate, a synthetic corticosteroid with powerful mineralocorticoid activity, is a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease.[1][2][3] Its therapeutic efficacy stems from its ability to mimic endogenous aldosterone (B195564), thereby regulating electrolyte and water balance.[3] However, the molecular underpinnings of its action are multifaceted, extending beyond the classical genomic pathways to include rapid, non-genomic effects.[4][5] This technical guide provides a comprehensive investigation into these dual mechanisms, presenting key data, experimental methodologies, and visual representations of the signaling pathways involved.

The Classical Genomic Pathway: A Transcriptional Symphony

The traditional and well-established mechanism of fludrocortisone action is genomic, a process that involves the modulation of gene expression.[5][6] This pathway is characterized by a longer latency, typically hours to days, as it requires the synthesis of new proteins to elicit a physiological response.[7][8]

The process begins with the diffusion of the highly lipid-soluble fludrocortisone across the cell membrane.[9] In the cytoplasm, it binds to intracellular mineralocorticoid receptors (MR).[1][9] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[9][10] Once in the nucleus, the fludrocortisone-MR complex acts as a ligand-inducible transcription factor, binding to specific DNA sequences known as hormone response elements (HREs).[11] This interaction initiates the transcription of target genes, leading to the synthesis of new proteins that mediate the drug's effects.[5][7]

A primary target of this genomic action is the regulation of ion transport in the distal tubules and collecting ducts of the kidneys.[1][10] Fludrocortisone upregulates the expression of the epithelial sodium channel (ENaC) on the apical membrane and Na+/K+-ATPase on the basolateral membrane of renal tubule cells.[7] This results in increased reabsorption of sodium and water, and excretion of potassium, thereby restoring electrolyte balance and increasing blood volume and pressure.[1][3][7] While its mineralocorticoid potency is profound—200 to 400 times greater than cortisol—fludrocortisone also possesses glucocorticoid activity, approximately 5 to 10 times that of cortisol, and can interact with glucocorticoid receptors (GR) to influence other metabolic and anti-inflammatory processes.[7][12]

The Rapid Non-Genomic Frontier: Actions Beyond Transcription

In contrast to the delayed onset of genomic effects, steroids can also elicit rapid cellular responses within seconds to minutes.[4][8] These non-genomic effects are, by definition, independent of gene transcription and protein synthesis.[5][13] While the precise mechanisms are still under intense investigation, evidence suggests that fludrocortisone, similar to aldosterone, can trigger these rapid responses.[4][6]

These effects are often initiated at the plasma membrane and involve the activation of second messenger systems.[11][14] One proposed mechanism involves the interaction of the steroid with a putative membrane-bound receptor, which could be a modified form of the classic intracellular receptor or a distinct entity.[5][15] This interaction can lead to the rapid activation of signaling cascades.

For instance, studies on mineralocorticoids have demonstrated rapid, non-genomic increases in intracellular calcium ([Ca2+]) in vascular smooth muscle cells.[4] This effect is mediated by the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to Ca2+ release from intracellular stores and activation of protein kinase C (PKC).[4][14] Another observed rapid effect is the activation of the Na+/H+ exchanger, leading to an increase in intracellular sodium concentration.[14]

These rapid actions are thought to be crucial for the fine-tuning of cellular functions, such as cardiovascular responsivity, which cannot be adequately explained by the slower genomic mechanism alone.[4]

Data Summary: Genomic vs. Non-Genomic Effects at a Glance

The fundamental differences between the two pathways are summarized below, providing a clear comparative overview.

| Feature | Genomic Effects | Non-Genomic Effects |

| Latency | Hours to days[7][8] | Seconds to minutes[4][8] |

| Mechanism | Regulation of gene transcription and protein synthesis[5][11] | Activation of second messenger pathways[8][14] |

| Receptor Location | Primarily intracellular (cytoplasmic/nuclear)[9][10] | Putative membrane-bound receptors[5][15][16] |

| Mediators | Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Hormone Response Elements (HREs)[7][9] | PLC, PKC, intracellular Ca2+, Na+/H+ exchanger[4][14] |

| Duration | Sustained, long-lasting[7] | Transient[13] |

| Inhibitors | Actinomycin D (transcription inhibitor), Cycloheximide (translation inhibitor)[5] | Specific kinase inhibitors (e.g., staurosporine), PLC inhibitors (e.g., neomycin)[4] |

The following table presents quantitative data extracted from relevant studies, highlighting the potency and kinetics of fludrocortisone's non-genomic actions.

| Parameter | Value | Cell Type/Model | Effect Measured |

| EC50 | ~0.1 to 0.5 nmol/L | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |

| Time to Effect | 1-2 minutes (onset) | Cultured Kidney Cells (MDCK) | Increase in cytosolic Na+[14] |

| Time to Plateau | 3 to 5 minutes | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |

| Max Ca2+ Increase | ~40 nmol/L | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |

| Na+ Increase | From ~9 mmol/L to ~40 mmol/L | Cultured Kidney Cells (MDCK) | Increase in cytosolic Na+[14] |

Experimental Protocols for Differentiating Mechanisms

Distinguishing between the genomic and non-genomic effects of fludrocortisone is critical for a complete understanding of its pharmacology. The following methodologies are key to this endeavor.

Protocol 1: Use of Transcription and Translation Inhibitors

A cornerstone of differentiating between these pathways is the use of inhibitors.

-

Objective: To determine if the observed effect of fludrocortisone is dependent on new gene transcription and protein synthesis.

-

Methodology:

-

Culture target cells (e.g., renal epithelial cells, vascular smooth muscle cells) under appropriate conditions.

-

Pre-incubate a subset of cells with a transcription inhibitor, such as Actinomycin D , or a translation inhibitor, like Cycloheximide , for a sufficient duration to block these processes.[5]

-

A control group of cells is incubated with vehicle alone.

-

Expose both inhibitor-treated and control cells to fludrocortisone.

-

Measure the desired cellular response at various time points (e.g., ion concentration, protein expression, channel activity).

-

-

Interpretation:

-

Genomic Effect: The response to fludrocortisone will be blocked or significantly attenuated in the presence of Actinomycin D or Cycloheximide.

-

Non-Genomic Effect: The rapid, early-phase response to fludrocortisone will remain intact despite the presence of these inhibitors.[5]

-

Protocol 2: Measurement of Rapid Changes in Intracellular Ion Concentration

Techniques that allow for real-time measurement of intracellular signaling molecules are vital for studying non-genomic effects.

-

Objective: To quantify rapid, fludrocortisone-induced changes in intracellular calcium ([Ca2+]) or sodium ([Na+]).

-

Methodology (for [Ca2+]):

-

Load cultured cells with a fluorescent calcium indicator dye, such as Fura-2 AM .

-

Use fura-2 spectrofluorometry to measure the ratio of fluorescence at different excitation wavelengths, which corresponds to the intracellular free Ca2+ concentration.[4]

-

Establish a baseline reading.

-

Introduce fludrocortisone to the cell culture and record changes in fluorescence in real-time.

-

-

Methodology (for [Na+]):

-

Interpretation: A rapid increase in fluorescence following fludrocortisone administration, occurring within minutes, is indicative of a non-genomic effect.[4][14]

Protocol 3: Assessing Cell Surface Protein Expression

Genomic mechanisms often alter the total number of protein channels available, including those on the cell surface.

-

Objective: To determine if fludrocortisone treatment alters the abundance of specific proteins (e.g., ENaC subunits) on the plasma membrane.

-

Methodology:

-

Treat animals or cultured cells with fludrocortisone or vehicle for a defined period (typically longer, to allow for genomic effects).

-

Perform cell surface biotinylation . This involves labeling surface proteins with a biotin (B1667282) reagent that cannot penetrate the cell membrane.

-

Lyse the cells and use streptavidin-coated beads to pull down the biotinylated (i.e., cell surface) proteins.

-

Analyze the pulled-down protein fraction using Western blotting with antibodies specific to the protein of interest (e.g., ENaC subunits).

-

-

Interpretation: An increase in the amount of the target protein in the biotinylated fraction from fludrocortisone-treated samples compared to controls would indicate a genomic effect leading to increased cell surface expression.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Nongenomic effects of aldosterone on intracellular Ca2+ in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nongenomic actions of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genomic and rapid effects of aldosterone: what we know and do not know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Fludrocortisone Acetate in Sodium and Potassium Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fludrocortisone (B194907) acetate (B1210297), a potent synthetic mineralocorticoid, is a critical therapeutic agent for managing conditions characterized by aldosterone (B195564) deficiency, such as Addison's disease. Its primary physiological effects—sodium retention and potassium excretion—are mediated through its intricate regulation of ion transport mechanisms in the distal nephron of the kidney. This technical guide provides an in-depth analysis of the molecular pathways, quantitative effects, and experimental methodologies related to fludrocortisone's role in sodium and potassium homeostasis. By acting as a powerful agonist of the mineralocorticoid receptor, fludrocortisone initiates a genomic cascade that ultimately increases the activity of key ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, while also influencing potassium secretion through the renal outer medullary potassium (ROMK) channel. Understanding these mechanisms is paramount for the development of novel therapeutics targeting electrolyte and blood pressure regulation.

Core Signaling Pathway: The Mineralocorticoid Receptor Cascade

Fludrocortisone exerts its primary influence on sodium and potassium transport through a well-defined genomic signaling pathway initiated by its binding to the intracellular mineralocorticoid receptor (MR).[1] As a lipophilic steroid, fludrocortisone readily diffuses across the cell membrane of target epithelial cells in the distal tubules and collecting ducts of the kidney.[2]

Receptor Binding and Nuclear Translocation: In the cytoplasm, fludrocortisone binds to the MR, which is typically held in an inactive state within a multiprotein complex. This binding induces a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock proteins. The activated fludrocortisone-MR complex then translocates into the nucleus.[1]

Transcriptional Regulation: Within the nucleus, the ligand-bound MR functions as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This interaction initiates the transcription of aldosterone-induced proteins, which are the primary effectors of the physiological response to fludrocortisone.[1]

Modulation of Key Ion Transporters

The aldosterone-induced proteins synthesized in response to fludrocortisone stimulation directly and indirectly modulate the activity and abundance of critical ion channels and pumps responsible for sodium reabsorption and potassium secretion.

Epithelial Sodium Channel (ENaC)

ENaC is the primary channel for sodium entry across the apical membrane of principal cells in the distal nephron.[1] Fludrocortisone significantly increases ENaC activity through two main mechanisms:

-

Reduced Channel Degradation: The predominant and more rapid mechanism involves the serum- and glucocorticoid-inducible kinase 1 (SGK1). Fludrocortisone upregulates the transcription of SGK1. SGK1 then phosphorylates the E3 ubiquitin ligase Nedd4-2 (Neural precursor cell expressed, developmentally down-regulated 4-2).[1][3] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester Nedd4-2 and prevent it from ubiquitinating ENaC.[4] The reduced ubiquitination of ENaC leads to its decreased endocytosis and degradation, resulting in a higher density of active channels at the cell surface.[1]

-

Increased Gene Expression: The fludrocortisone-MR complex can also directly, though more slowly, increase the transcription of the genes encoding the subunits of ENaC (SCNNA1, SCNNB1, and SCNNG1).[1]

Na+/K+-ATPase (Sodium-Potassium Pump)

To maintain the electrochemical gradient necessary for continuous sodium influx through ENaC, fludrocortisone also upregulates the Na+/K+-ATPase pump located on the basolateral membrane of renal tubule cells.[5] This pump actively transports three sodium ions out of the cell into the bloodstream in exchange for two potassium ions, thereby keeping intracellular sodium concentrations low.[1] The increased expression of Na+/K+-ATPase is a genomic effect, resulting from the transcriptional activation by the fludrocortisone-MR complex.[5]

Renal Outer Medullary Potassium (ROMK) Channel

The secretion of potassium into the tubular fluid is primarily mediated by ROMK channels on the apical membrane. Aldosterone, and by extension fludrocortisone, has been shown to increase the mRNA expression of several ROMK isoforms.[1] This transcriptional upregulation ensures that as sodium is reabsorbed, potassium is efficiently secreted, maintaining overall electrolyte balance.

Quantitative Data on Fludrocortisone's Effects

The following tables summarize the quantitative effects of fludrocortisone on serum electrolyte levels and the expression of key ion transporters. It is important to note that while direct quantitative data for fludrocortisone's effect on ion channel expression at the molecular level is limited, studies using aldosterone and other corticosteroids provide valuable insights into the magnitude of these changes.

Table 1: Effect of Fludrocortisone on Serum Sodium and Potassium Levels in Humans

| Study Population | Fludrocortisone Dosage | Duration of Treatment | Change in Serum Sodium | Change in Serum Potassium | Reference |

| Healthy Subjects | 0.4 mg/day | 10 days | Not significantly changed | Decrease from 4.1 to 3.4 mmol/liter | [6] |

| Patients with Primary Adrenal Insufficiency | 50-75 µ g/daily | 72 months | Positive linear correlation with dose | Negative linear correlation with dose | [7] |

| Patients with Chronic Kidney Disease (Group 1) | 0.05–0.1 mg/day | Median 169 days | Not reported | Decrease from 6.14 to 4.52 mEq/L | [8] |

| Patients with Chronic Kidney Disease (Group 2) | 0.05–0.1 mg/day | Median 169 days | Not reported | Decrease from 6.37 to 4.08 mEq/L | [8] |

Table 2: Effects of Mineralocorticoids and Glucocorticoids on Ion Transporter Expression

| Steroid Hormone | Target Ion Channel/Transporter | Tissue/Model | Effect on Abundance | Reference |

| Dexamethasone (B1670325) | αENaC | Rat Kidney | 2.26-fold increase | [9] |

| Dexamethasone | Na+/H+ exchanger 3 (NHE3) | Rat Kidney | 1.36-fold increase | [9] |

| Dexamethasone | Na+-K+-2Cl− cotransporter 2 (NKCC2) | Rat Kidney | 1.49-fold increase | [9] |

| Dexamethasone | Na-Cl cotransporter (NCC) | Rat Kidney | 1.72-fold increase | [9] |

| Aldosterone | γENaC mRNA | Rat Hypothalamus | Significant increase | [10] |

| Aldosterone | ROMK mRNA (isoforms 2, 3, and 6) | Rat Kidney | Significant increase | [1] |

Note: Data for dexamethasone and aldosterone are used as proxies to indicate the potential magnitude of fludrocortisone's effects on these transporters, as all three can act via the mineralocorticoid receptor.

Key Experimental Protocols

The investigation of fludrocortisone's effects on ion transport relies on a combination of molecular biology and electrophysiological techniques.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

This technique is used to measure the relative abundance of mRNA transcripts for ion channels.

Protocol:

-

Cell Culture and Treatment: Culture a suitable renal epithelial cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to confluence. Treat cells with the desired concentration of fludrocortisone or vehicle control for a specified time.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy Mini Kit). Assess RNA integrity and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SCNNA1, KCNJ1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

Note: Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA.

Example Human Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| SCNNA1 | TGTGTCCAGAGCCCATCATC | AGGCAGACACAGGAAGACGA |

| SCNNB1 | AAGGAGGAAGAGGCCAAGAA | GCTGGCTGTAGAAGGTGAAG |

| SCNNG1 | CTGCTACATCGCCATCTTCC | GTTGTCCTTCTCCAGCTCCT |

| KCNJ1 | GCCATCAACCTGGTGGTCTC | CAGCAGCAGGAAGTAGAAGAGG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Western Blotting for Protein Expression

This method quantifies the total and cell-surface abundance of ion channel proteins.

Protocol:

-

Protein Extraction: Lyse fludrocortisone-treated and control cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

-

Cell Surface Biotinylation (for surface protein analysis):

-

Incubate live cells with a membrane-impermeable biotinylation reagent.

-

Lyse the cells and capture biotinylated proteins using streptavidin-coated beads.

-

Elute the captured proteins for Western blot analysis.

-

-

SDS-PAGE: Separate 20-30 µg of protein lysate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-αENaC, anti-Na+/K+-ATPase) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager.

-

Analysis: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to verify the interaction between proteins, such as SGK1 and Nedd4-2.

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-SGK1) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Nedd4-2) to confirm the interaction.

Ussing Chamber for Measuring Ion Transport

The Ussing chamber is used to measure the net ion transport across an epithelial monolayer.

Protocol:

-

Cell Culture: Grow a polarized monolayer of renal epithelial cells (e.g., MDCK cells) on a permeable support.

-

Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with an appropriate physiological buffer (e.g., Ringer's solution) and maintain at 37°C with aeration.

-

Measurement of Transepithelial Electrical Resistance (TEER): Measure TEER to ensure monolayer integrity.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net active ion transport.

-

Experimental Manipulation: After establishing a stable baseline Isc, add fludrocortisone to the basolateral compartment. Record the change in Isc over time. To confirm the involvement of ENaC, an ENaC inhibitor like amiloride (B1667095) can be added to the apical side at the end of the experiment.

-

Data Analysis: Calculate the change in Isc in response to fludrocortisone and other pharmacological agents.

Conclusion

Fludrocortisone acetate plays a pivotal role in the regulation of sodium and potassium transport by mimicking the action of aldosterone. Its interaction with the mineralocorticoid receptor triggers a genomic cascade that leads to the increased expression and activity of ENaC and Na+/K+-ATPase, and influences ROMK channels. This results in enhanced sodium reabsorption and potassium excretion in the distal nephron. A thorough understanding of these molecular mechanisms, supported by the detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals aiming to modulate electrolyte balance and blood pressure for therapeutic purposes. The continued investigation into the nuanced effects of fludrocortisone and the development of more specific pharmacological tools will undoubtedly pave the way for novel treatments for a range of cardiovascular and renal diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Potassium supplementation ameliorates mineralocorticoid-induced sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Steroid Therapy: A Historical Perspective on the Discovery and Development of Fludrocortisone Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a transformative period in the field of steroid chemistry and therapy, witnessing the discovery and synthesis of potent corticosteroids that revolutionized the treatment of numerous inflammatory and endocrine disorders. Among these groundbreaking discoveries, the emergence of Fludrocortisone Acetate (B1210297) (originally known as 9α-fluorohydrocortisone acetate) stands as a pivotal achievement. This synthetic corticosteroid, the first of its kind to be marketed, not only provided a powerful new tool for managing adrenal insufficiency but also opened the door to the era of fluorinated steroids, fundamentally altering the landscape of drug design and development. This technical guide delves into the historical journey of Fludrocortisone Acetate, from its chemical synthesis and biological characterization to its early clinical applications, providing researchers and scientists with a comprehensive understanding of this landmark therapeutic agent.

The Genesis of a Potent Mineralocorticoid: Discovery and Synthesis

The story of this compound is intrinsically linked to the broader quest to understand and synthesize adrenal corticosteroids. Following the dramatic clinical success of cortisone (B1669442) in the late 1940s, researchers embarked on a mission to create more potent and specific steroid analogues. A significant breakthrough came in 1953 when Josef Fried and Emily F. Sabo of the Squibb Institute for Medical Research successfully synthesized 9α-fluorinated derivatives of cortisone and hydrocortisone (B1673445).[1][2] Their seminal work, published in the Journal of the American Chemical Society in 1954 , detailed the introduction of a fluorine atom at the 9α position of the steroid nucleus, a modification that unexpectedly and profoundly enhanced the biological activity of the parent compounds.[3][4] this compound was subsequently introduced for medical use in 1954.[5]

Experimental Protocols: The Synthesis of 9α-Fluorohydrocortisone Acetate

The synthesis of 9α-fluorohydrocortisone acetate by Fried and Sabo represented a significant advancement in steroid chemistry. While the original publication provides the most detailed account, the general principles of the synthesis can be outlined as follows:

Starting Material: The synthesis typically begins with a readily available corticosteroid precursor, such as hydrocortisone (cortisol).